

4-Chloro-1H-imidazo[4,5-c]pyridine basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B048849

[Get Quote](#)

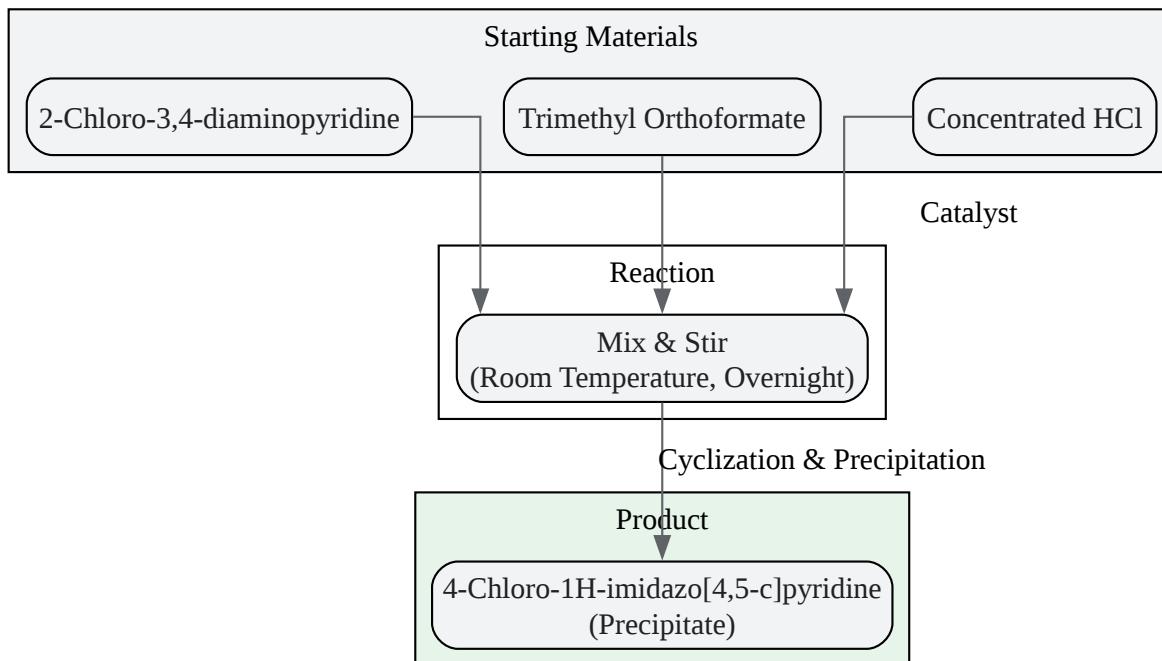
An In-Depth Technical Guide to the Basic Properties of **4-Chloro-1H-imidazo[4,5-c]pyridine**

Abstract

4-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, an isomer of chlorinated purines, positions it as a versatile scaffold for synthesizing a wide array of biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, reactivity, and applications. We delve into the causality behind its synthetic routes and its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data summaries, and safety information are provided to support researchers and drug development professionals in leveraging this important chemical entity.

Core Physicochemical Properties

4-Chloro-1H-imidazo[4,5-c]pyridine is a solid at room temperature, typically appearing as a pale beige to pale brown powder.^[1] Its core properties are fundamental to its handling, reactivity, and application in synthetic chemistry.


Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ CIN ₃	[2][3][4]
Molecular Weight	153.57 g/mol	[2][3][4]
CAS Number	2770-01-6	[3][4][5]
Melting Point	179-181 °C	[1]
Boiling Point	455.4±25.0 °C (Predicted)	[1]
Density	1.531±0.06 g/cm ³ (Predicted)	[1]
pKa	7.93±0.40 (Predicted)	[1]
Solubility	DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)	[1]
XLogP3	1.4	[2]

Synthesis and Reactivity: A Versatile Building Block

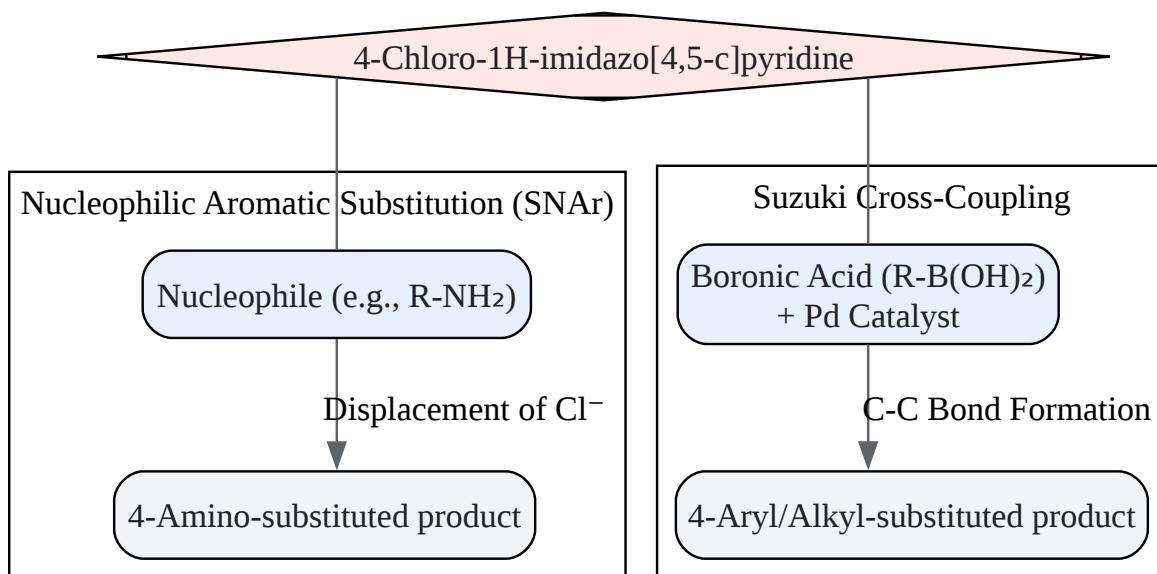
The utility of **4-Chloro-1H-imidazo[4,5-c]pyridine** stems from its synthetic accessibility and the reactivity of its chloro-substituent, which serves as a handle for molecular elaboration.

Synthesis

The most common and efficient synthesis involves the cyclization of a diaminopyridine precursor. The choice of a one-pot reaction with trimethyl orthoformate and an acid catalyst provides a direct and high-yielding route to the imidazo[4,5-c]pyridine core.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Chloro-1H-imidazo[4,5-c]pyridine**.


Detailed Experimental Protocol: Synthesis from 2-Chloro-3,4-diaminopyridine[6]

- Rationale: This protocol leverages the reaction of a 1,2-diamine (on the pyridine ring) with an orthoformate, which serves as a one-carbon source, to construct the imidazole ring. Concentrated hydrochloric acid acts as a catalyst for the condensation and subsequent cyclization. The product's limited solubility in the reaction mixture allows for a simple isolation by filtration.
- Step-by-Step Methodology:
 - To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).

- At room temperature, slowly add concentrated hydrochloric acid (3 mL) dropwise to the mixture with stirring.
- Continue stirring the mixture overnight at room temperature. A significant amount of solid precipitate will form.
- Collect the precipitated solid by filtration.
- Wash the filter cake with petroleum ether to remove residual reagents and byproducts.
- Dry the collected solid to obtain the crude **4-Chloro-1H-imidazo[4,5-c]pyridine**. The product is often of sufficient purity for subsequent steps, or it can be further purified if necessary.

Core Reactivity

The chemical behavior of **4-Chloro-1H-imidazo[4,5-c]pyridine** is dominated by the chloro-substituent at the C4 position. The electron-withdrawing nature of the fused aromatic ring system makes this position highly susceptible to nucleophilic attack.^{[7][8]} This reactivity is the cornerstone of its application as a scaffold in discovery chemistry.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Chloro-1H-imidazo[4,5-c]pyridine**.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

- Rationale: The C4-chloro group is an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various nitrogen-based nucleophiles, a common strategy for building libraries of potential drug candidates. The reaction can be performed under conventional heating or accelerated using microwave irradiation.[9]
- Step-by-Step Methodology (Microwave-Assisted):
 - In a microwave-safe vial, combine **4-Chloro-1H-imidazo[4,5-c]pyridine** (1.0 eq), the desired primary or secondary amine (1.0-1.5 eq), and a suitable solvent (e.g., DMSO, ethanol).
 - If the amine is a secondary amine or used as a salt, an auxiliary base (e.g., K_2CO_3 , DIPEA, 2.0 eq) may be required to neutralize the generated HCl.[9]
 - Seal the vial and place it in a microwave reactor.
 - Heat the reaction mixture to a specified temperature (e.g., 120-180 °C) for a duration determined by reaction monitoring (e.g., 15-60 minutes).
 - After the reaction is complete, cool the vial to room temperature.
 - Isolate the product by precipitation upon adding water, followed by filtration, or by extraction with an appropriate organic solvent.
 - Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Suzuki Cross-Coupling

- Rationale: The Suzuki coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[10] It allows for the attachment of a wide variety of aryl or alkyl groups (from boronic acids) to the C4 position, significantly increasing molecular complexity.[11] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[10][12]
- Step-by-Step Methodology:

- To a reaction vessel, add **4-Chloro-1H-imidazo[4,5-c]pyridine** (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water).
- Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the desired product.

Applications in Medicinal Chemistry

The 1H-imidazo[4,5-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[\[13\]](#)[\[14\]](#)

- Antiviral Agents: This scaffold is a key component in compounds with potent antiviral activity. For instance, **4-Chloro-1H-imidazo[4,5-c]pyridine** is a documented reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral properties.[\[5\]](#)
- Kinase Inhibitors: Derivatives have been identified as inhibitors of various kinases, including Protein Kinase B (Akt), which is a crucial node in cell signaling pathways related to cancer.[\[13\]](#)
- Receptor Antagonists: The scaffold has been used to develop A2A adenosine receptor antagonists.[\[13\]](#)

- Other Therapeutic Areas: The imidazo[4,5-c]pyridine core has been explored for a wide range of other pharmacological activities, including anti-HCV, antifungal, antitumor, and antihypertensive effects.[13] By adjusting the basicity (pKa) of nitrogen atoms within the scaffold, researchers can optimize cellular activity while minimizing undesirable effects like sequestration in tissues.[15]

Analytical & Spectroscopic Profile

Characterization of **4-Chloro-1H-imidazo[4,5-c]pyridine** and its derivatives relies on standard analytical techniques.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS-ESI) is used for exact mass confirmation. The expected protonated molecule $[M+H]^+$ has a calculated m/z of 154.0166, which closely matches experimental values.[5][6]
- ^1H NMR Spectroscopy: In a typical ^1H NMR spectrum (in a solvent like DMSO-d₆), one would expect to see signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the fused ring system, along with a broad singlet for the N-H proton of the imidazole ring.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C4) would be expected to appear in a characteristic region for chlorinated aromatic carbons.

Safety and Handling

Proper handling of **4-Chloro-1H-imidazo[4,5-c]pyridine** is essential due to its potential hazards.

- Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood. [16][17]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles with side-shields or a face shield.[17][18]
- Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]
- First Aid:
 - If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell. [17]
 - If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[17]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
 - If Swallowed: Rinse mouth and immediately call a poison center or doctor.[17]
- Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Keep the container tightly closed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [amp.chemicalbook.com]
- 2. chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [chemicalbook.com]
- 6. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pKa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chloro-1H-imidazo[4,5-c]pyridine basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048849#4-chloro-1h-imidazo-4-5-c-pyridine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com